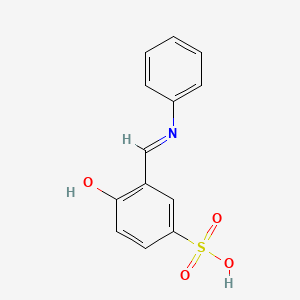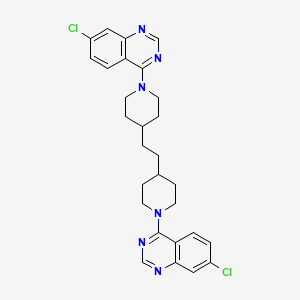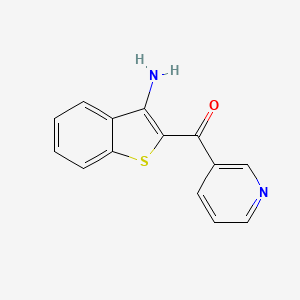
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL is an organic compound characterized by the presence of a tetrahydropyran ring and a hexenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL typically involves the reaction of a suitable hexenol precursor with tetrahydropyran. The reaction conditions often include the use of acid catalysts to facilitate the formation of the tetrahydropyran ring. The process may involve steps such as:
- Protection of the hydroxyl group in the hexenol precursor.
- Formation of the tetrahydropyran ring through cyclization.
- Deprotection of the hydroxyl group to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the hexenol chain can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Applications De Recherche Scientifique
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mécanisme D'action
The mechanism of action of (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-5-(Tetrahydro-2H-pyran-2-yloxy)-3-penten-1-yn-1-ide
- (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-penten-1-yn-1-ide
Uniqueness
(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
88730-60-3 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
(E)-6-(oxan-2-yloxy)hex-3-en-1-ol |
InChI |
InChI=1S/C11H20O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1-2,11-12H,3-10H2/b2-1+ |
Clé InChI |
GDWHTYMAERZJCX-OWOJBTEDSA-N |
SMILES isomérique |
C1CCOC(C1)OCC/C=C/CCO |
SMILES canonique |
C1CCOC(C1)OCCC=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


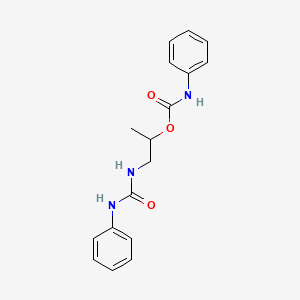
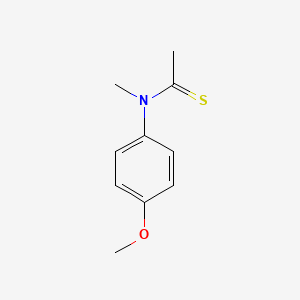


![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
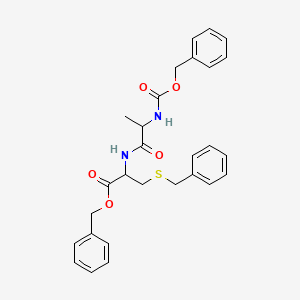

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)
